molecular formula C14H16FNO B2514127 N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide CAS No. 2177058-97-6

N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

Cat. No.: B2514127
CAS No.: 2177058-97-6
M. Wt: 233.286
InChI Key: QPJRATHUJYSWIM-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a fluorinated naphthalene ring

Preparation Methods

The synthesis of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves multiple steps. One common method includes the reduction of a precursor compound using sodium borohydride, followed by the formation of the amide bond through a reaction with prop-2-enoyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Halogenation reactions can introduce additional fluorine atoms into the molecule using reagents like fluorine gas or N-fluorobenzenesulfonimide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide include other fluorinated naphthalene derivatives and amides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example:

Properties

IUPAC Name

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-3-13(17)16-14-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9,14H,1,7-8H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJRATHUJYSWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1NC(=O)C=C)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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